molecular formula C8H15Cl2N3O2S B6278363 4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride CAS No. 858808-53-4

4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride

Cat. No. B6278363
CAS RN: 858808-53-4
M. Wt: 288.2
InChI Key:
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Description

4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride, or 4-A-N-(2-AE)B-1-SDC, is a synthetic organic compound used in a number of scientific research applications. It is a white, odorless, crystalline powder that is soluble in water and ethanol. It has a molecular formula of C9H15Cl2N3O2S and a molecular weight of 302.22 g/mol. 4-A-N-(2-AE)B-1-SDC is a popular choice in many areas of scientific research due to its wide range of applications and its relatively low cost.

Mechanism of Action

The mechanism of action of 4-A-N-(2-AE)B-1-SDC is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It is also believed to act as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids in cells. Additionally, it is thought to interact with certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-A-N-(2-AE)B-1-SDC are not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it is thought to interact with certain proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

4-A-N-(2-AE)B-1-SDC has several advantages for use in laboratory experiments. It is relatively inexpensive and has a wide range of applications. Additionally, it is easy to synthesize and can be purified by recrystallization from ethanol. However, it has several limitations. It is not completely understood how it works and it may interact with other compounds in the laboratory.

Future Directions

There are several potential future directions for the use of 4-A-N-(2-AE)B-1-SDC. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential use as an inhibitor of other enzymes and proteins. Additionally, further research could be conducted to explore its potential use in drug-target interactions. Finally, further research could be conducted to explore its potential use in the study of cell signaling pathways.

Synthesis Methods

4-A-N-(2-AE)B-1-SDC is synthesized through a multistep process that involves the condensation of 4-amino-N-(2-aminoethyl)benzene-1-sulfonamide with hydrochloric acid in the presence of sulfuric acid. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization from ethanol and the pure compound is obtained.

Scientific Research Applications

4-A-N-(2-AE)B-1-SDC is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used as a substrate in enzyme kinetics studies, as well as in the study of cell signaling pathways. Additionally, it has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride involves the reaction of 4-nitrobenzenesulfonamide with ethylenediamine, followed by reduction of the nitro group to an amino group and subsequent reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-nitrobenzenesulfonamide", "ethylenediamine", "sodium dithionite", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-nitrobenzenesulfonamide is reacted with ethylenediamine in ethanol at reflux temperature to form 4-nitro-N-(2-aminoethyl)benzenesulfonamide.", "Step 2: Sodium dithionite is added to the reaction mixture to reduce the nitro group to an amino group, forming 4-amino-N-(2-aminoethyl)benzenesulfonamide.", "Step 3: The product from step 2 is dissolved in hydrochloric acid and the dihydrochloride salt of 4-amino-N-(2-aminoethyl)benzenesulfonamide is formed by addition of hydrochloric acid." ] }

CAS RN

858808-53-4

Product Name

4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride

Molecular Formula

C8H15Cl2N3O2S

Molecular Weight

288.2

Purity

95

Origin of Product

United States

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